molecular formula C21H22ClN3O2 B278633 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide

Cat. No. B278633
M. Wt: 383.9 g/mol
InChI Key: VVULGFYPGWVHPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature. In

Mechanism of Action

The mechanism of action of compound X is not fully understood. However, it is believed to act on the central nervous system by inhibiting the activity of certain enzymes and receptors. It has also been shown to have an effect on the immune system by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to reduce pain by inhibiting the activity of certain enzymes involved in pain signaling. In addition, it has been shown to have anti-cancer properties by inducing cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation is that it is a relatively new compound and more research is needed to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for research on compound X. One area of research could be to further explore its potential as a treatment for Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate its potential as a treatment for other inflammatory diseases such as rheumatoid arthritis. Additionally, more research is needed to fully understand the mechanism of action of this compound.

Synthesis Methods

The synthesis of compound X involves a series of chemical reactions. The starting materials are 2-chlorobenzonitrile and N-(2-ethyl-6-methylphenyl)butanamide. These two compounds are reacted with thionyl chloride and triethylamine to form the intermediate, 2-chlorophenyl isocyanate. This intermediate is then reacted with 1,2,4-oxadiazole-5-amine to form compound X.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has been shown to have potential as a treatment for Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C21H22ClN3O2

Molecular Weight

383.9 g/mol

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide

InChI

InChI=1S/C21H22ClN3O2/c1-3-15-9-6-8-14(2)20(15)23-18(26)12-7-13-19-24-21(25-27-19)16-10-4-5-11-17(16)22/h4-6,8-11H,3,7,12-13H2,1-2H3,(H,23,26)

InChI Key

VVULGFYPGWVHPX-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl)C

Origin of Product

United States

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